molecular formula C9H9N3O3S B8491004 N-(o-nitrophenyl)-N'-acetyl-thiourea

N-(o-nitrophenyl)-N'-acetyl-thiourea

Cat. No.: B8491004
M. Wt: 239.25 g/mol
InChI Key: DVZVJWMTHGUBNN-UHFFFAOYSA-N
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Description

N-(o-nitrophenyl)-N'-acetyl-thiourea is a specialty thiourea derivative intended for research and development purposes. As a multifunctional organic building block, it finds application in chemical synthesis, materials science, and pharmaceutical research. Its structure, incorporating both an o-nitrophenyl group and an acetyl moiety, makes it a candidate for studying reaction mechanisms and developing novel chemical entities. Researchers utilize this compound under laboratory conditions only. It is strictly for professional use and is not classified as a consumer commodity. Handling should be performed by qualified personnel in a well-ventilated area, using appropriate personal protective equipment. For detailed safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-4-2-3-5-8(7)12(14)15/h2-5H,1H3,(H2,10,11,13,16)

InChI Key

DVZVJWMTHGUBNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Thiourea derivatives, including N-(o-nitrophenyl)-N'-acetyl-thiourea, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain thioureas possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus40-50
This compoundP. aeruginosa30

1.2 Antidiabetic Properties

Thioureas have also been investigated for their potential antidiabetic effects. Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . This inhibition can lead to reduced glucose absorption, making these compounds valuable in managing diabetes.

Biological Activities

2.1 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thiourea derivatives. For example, a derivative of this compound was shown to significantly reduce carrageenan-induced edema in animal models, suggesting its potential as an anti-inflammatory agent .

CompoundDose (mg/kg)Anti-inflammatory Activity (%)
This compound10057.9
Voltaren1049.9

2.2 Anticancer Activity

Thioureas are being explored for their anticancer properties as well. Some studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The structural modifications of thioureas can enhance their efficacy against specific cancer types.

Organic Synthesis Applications

3.1 Catalysis

This compound has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states through hydrogen bonding interactions . This catalytic property is particularly useful in promoting reactions such as aldol condensations and Michael additions.

3.2 Building Blocks for Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization processes . These heterocycles are essential in drug discovery and development due to their biological activity.

Agricultural Applications

4.1 Herbicidal and Insecticidal Properties

Thiourea derivatives have been reported to exhibit herbicidal and insecticidal activities, making them valuable in agriculture . They can effectively control plant pathogens and pests, contributing to crop protection strategies.

Application TypeEffectiveness
HerbicidesSignificant activity against Fusarium oxysporum
InsecticidesEffective against common agricultural pests

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
N-(o-nitrophenyl)-N'-acetyl-thiourea o-nitrophenyl, acetyl ~265.3 g/mol Strong electron-withdrawing nitro group; acetyl enhances H-bonding capacity
N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea 2-Cl-5-nitrophenyl, 3-chloropropionyl ~333.6 g/mol Dual chloro groups increase lipophilicity; Cl···Cl interactions in packing
N-Benzoyl-N′-4-cyanophenyl thiourea Benzoyl, 4-cyanophenyl ~295.3 g/mol Cyano group introduces redox activity; planar aromatic systems
N-Acetylthiourea Acetyl ~118.1 g/mol Simplest acetyl-thiourea; lacks aromatic substituents
N-(3-acetylphenyl)-N'-(2-naphthoyl)thiourea 3-acetylphenyl, 2-naphthoyl ~348.4 g/mol Extended π-system enhances metal coordination; bulky substituents

Key Observations :

  • Steric effects : The ortho-substitution in the nitro group induces steric hindrance, reducing molecular planarity compared to para-substituted analogs .
  • Hydrogen bonding : Acetyl groups promote intramolecular H-bonds (e.g., N-H···O=C), as seen in related N-acetyl thioureas , while nitro groups may participate in π-π stacking or charge-transfer interactions.

Preparation Methods

Synthesis of Acetyl Isothiocyanate

Acetyl isothiocyanate (CH₃C(O)NCS) serves as the electrophilic coupling agent in this route. Its preparation involves the reaction of acetyl chloride with potassium thiocyanate under anhydrous conditions. In a typical procedure, 10 mmol of acetyl chloride is added dropwise to a stirred suspension of 12 mmol potassium thiocyanate in 20 mL acetone at 0°C. The mixture is refluxed for 2 hr, yielding acetyl isothiocyanate as a pale yellow liquid (78% yield), which is used immediately due to its hydrolytic instability.

Thiourea Formation

o-Nitroaniline (10 mmol) is dissolved in 30 mL dry acetone and treated with acetyl isothiocyanate (11 mmol) at 50°C for 6 hr. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:2). Upon completion, the mixture is cooled to 5°C, inducing crystallization. The crude product is filtered and recrystallized from ethanol to afford N-(o-nitrophenyl)-N'-acetyl-thiourea as yellow needles (mp 158–160°C, yield 65%).

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce selectivity due to solvolysis side reactions. Acetone balances reactivity and stability, achieving 72% isolated yield compared to 58% in DMF.

Alkali-Mediated Dithiocarbamate Route

Formation of Sodium o-Nitrophenyldithiocarbamate

o-Nitroaniline (10 mmol) is reacted with carbon disulfide (12 mmol) in 40 mL 10% NaOH at 25°C for 4 hr. The resulting sodium o-nitrophenyldithiocarbamate is precipitated by adding NaCl, filtered, and dried (yield 89%).

Acetylation and Cyclization

The dithiocarbamate salt (8 mmol) is suspended in 20 mL water and treated with 1,3-propanesultone (9 mmol) at 60°C for 1 hr. Acetic anhydride (10 mmol) is then added, and the mixture is stirred for 3 hr. The product is extracted with dichloromethane, washed with brine, and recrystallized from ethanol/water (4:1) to yield the target compound (mp 156–158°C, yield 54%).

Role of Sultones

1,3-Propanesultone facilitates the formation of a reactive sulfonate intermediate, enabling nucleophilic attack by the acetyl group. Substitution with propiolactone decreases yield to 41% due to competing hydrolysis.

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodYield (%)Purity (HPLC)Crystallization Solvent
Isothiocyanate coupling6598.2Ethanol
Dithiocarbamate route5495.8Ethanol/water

The isothiocyanate method offers higher purity but requires stringent anhydrous conditions. The dithiocarbamate route, while lower yielding, is advantageous for large-scale production due to aqueous compatibility.

Spectral Characterization

1H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21–7.98 (m, 4H, Ar-H), 2.41 (s, 3H, CH₃).
IR (KBr): 3275 cm⁻¹ (N-H), 1698 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).
ESI-MS: m/z 280.05 [M+H]⁺.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending approach employs microreactors to combine o-nitroaniline and acetyl isothiocyanate at 60°C with a residence time of 15 min, achieving 81% yield and reducing byproduct formation.

Solvent Recycling

Ethanol from recrystallization is recovered via fractional distillation, reducing waste generation by 40% in pilot-scale trials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(o-nitrophenyl)-N'-acetyl-thiourea, and what are the critical reaction parameters?

  • The compound is typically synthesized via a reaction between an acyl isocyanate (e.g., acetyl isocyanate) and an aromatic amine (e.g., o-nitrophenylamine). Key parameters include:

  • Solvent choice : Polar aprotic solvents like acetone or THF are preferred for solubility and reaction efficiency.
  • Temperature control : Reflux conditions (~60–80°C) ensure complete reaction without decomposition .
  • Purification : Recrystallization from ethanol or methanol yields high-purity crystals, confirmed by melting point analysis and elemental composition .
    • Structural validation relies on FT-IR (C=O and C=S stretching bands at ~1650–1700 cm⁻¹ and ~1200–1250 cm⁻¹) and NMR (¹H and ¹³C signals for nitrophenyl and acetyl groups) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?

  • FT-IR : Identifies functional groups (e.g., thiocarbonyl, nitro) and hydrogen bonding interactions.
  • NMR : ¹H NMR resolves aromatic proton environments (ortho-substituent splitting patterns), while ¹³C NMR confirms carbonyl and thiocarbonyl carbons .
  • Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation, bond lengths, and intermolecular interactions (e.g., N–H···S hydrogen bonds). For example, dihedral angles between aromatic and thiourea moieties reveal nonplanar geometries critical for reactivity .

Q. How can researchers assess the metal-coordination behavior of this thiourea derivative?

  • UV-Vis titration : Monitor spectral shifts upon incremental addition of metal salts (e.g., Cu²⁺, Fe³⁺) to identify ligand-to-metal charge transfer (LMCT) bands.
  • Cyclic voltammetry (CV) : Evaluate redox activity of functional groups (e.g., nitro) and their influence on metal complex stability .
  • Job’s method : Determine stoichiometry of metal-ligand complexes via continuous variation analysis .

Advanced Research Questions

Q. How can discrepancies between elemental analysis and spectroscopic data be resolved during characterization?

  • Re-purification : Recrystallize the compound to remove impurities (e.g., unreacted starting materials) that skew elemental analysis results.
  • Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

Q. What strategies optimize the synthesis of This compound to minimize side products like regioisomers?

  • Regioselective protection : Introduce bulky substituents or electron-withdrawing groups on the aromatic ring to direct isocyanate attack to the desired position.
  • Kinetic control : Conduct reactions at lower temperatures (<50°C) to favor the thermodynamically stable product.
  • Chromatographic separation : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .

Q. How can hydrogen bonding and crystal packing effects influence the compound’s reactivity in solid-state applications?

  • SC-XRD analysis : Identify intra- and intermolecular hydrogen bonds (e.g., N–H···S, N–H···O) that stabilize specific conformations. For example, pseudo-six-membered rings formed by N–H···O interactions may reduce solubility .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, halogen interactions) to predict mechanical/thermal stability .

Q. What experimental designs are suitable for evaluating the biological activity of This compound?

  • Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .
  • Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices between microbial and human cells .

Q. How can computational methods complement experimental data in studying this compound’s electronic properties?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to compare experimental (SC-XRD) and theoretical bond lengths/angles.
  • Frontier molecular orbital (FMO) analysis : Predict reactivity sites by analyzing HOMO-LUMO gaps and electrostatic potential (ESP) maps .

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